

1-Phenylcyclohexanecarboxylic acid basic properties

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Compound of Interest

Compound Name: *1-Phenylcyclohexanecarboxylic acid*
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An In-depth Technical Guide to **1-Phenylcyclohexanecarboxylic Acid**: Properties, Synthesis, and Applications

Introduction

1-Phenylcyclohexanecarboxylic acid, a molecule featuring a phenyl group and a carboxylic acid moiety attached to the same carbon of a cyclohexane ring, represents a significant scaffold in synthetic and medicinal chemistry. Its rigid, three-dimensional structure combined with the lipophilic character of the phenyl and cyclohexyl groups, and the versatile reactivity of the carboxylic acid, makes it a valuable building block for complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles and practical methodologies.

Chapter 1: Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in **1-Phenylcyclohexanecarboxylic acid** dictates its physical characteristics and spectroscopic signature. Understanding these properties is foundational for its application in synthesis and analysis.

Physicochemical Data

The key physicochemical properties are summarized in the table below. The molecule's structure results in it being a solid at room temperature with low solubility in water, a common trait for carboxylic acids with significant hydrocarbon frameworks.[1] Its predicted pKa is typical for a carboxylic acid.[2]

Property	Value	Source(s)
CAS Number	1135-67-7	[1][3]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[3]
Molecular Weight	204.27 g/mol	[3]
Appearance	White to off-white/beige solid/powder	[1][2]
Melting Point	119-124 °C	
Boiling Point	~302.76 °C (at 760 mmHg)	
Predicted pKa	4.45 ± 0.20	[2]
Solubility	Low in water; Soluble in methanol and other organic solvents.	[1][2]
XLogP3-AA	3.4	[4]

Spectroscopic Profile

The spectroscopic data for **1-Phenylcyclohexanecarboxylic acid** provides a clear fingerprint for its structural verification.

- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by two characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the 2500-3300 cm⁻¹ region due to hydrogen bonding.[4] A strong C=O stretching absorption will appear around 1710 cm⁻¹ for the hydrogen-bonded dimer, which is typical for carboxylic acids in the solid state.[4]
- **¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:** The most downfield signal is the acidic proton of the carboxyl group (-COOH), typically appearing as a broad singlet around

12 ppm. The five protons of the phenyl group will resonate in the aromatic region (7.2-7.5 ppm). The ten protons of the cyclohexane ring will appear as a complex series of multiplets in the upfield region, generally between 1.2 and 2.5 ppm.

- ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 180-185 ppm. The carbons of the phenyl group will show signals between ~125 and 145 ppm. The quaternary carbon of the cyclohexane ring attached to both the phenyl and carboxyl groups will be found around 45-55 ppm, with the remaining five cyclohexyl carbons appearing further upfield.
- Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 204. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclohexane ring.

Chapter 2: Synthesis and Reactivity

The synthesis of **1-Phenylcyclohexanecarboxylic acid** is straightforward, and its reactivity is primarily governed by the carboxylic acid functional group.

Synthesis

A common and effective method for synthesizing **1-Phenylcyclohexanecarboxylic acid** involves the alkylation of benzyl cyanide (phenylacetonitrile) followed by hydrolysis of the resulting nitrile.[5]

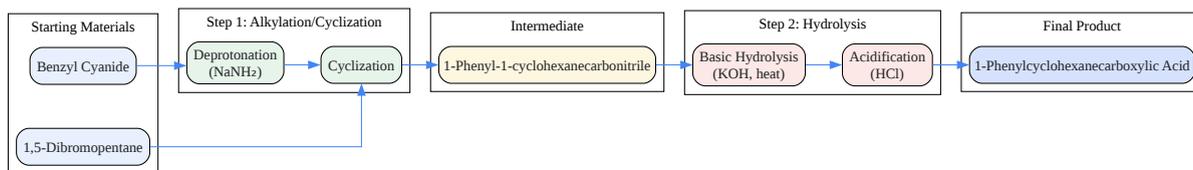
Step 1: Synthesis of 1-Phenyl-1-cyclohexanecarbonitrile

- Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium amide (NaNH₂) in an anhydrous solvent like toluene or THF.
 - Causality: Anhydrous conditions are critical as sodium amide reacts violently with water. A strong base like NaNH₂ is required to deprotonate the α-carbon of benzyl cyanide, which has a pK_a of ~22.
- Deprotonation: Cool the flask in an ice bath and add benzyl cyanide dropwise to the stirred suspension of sodium amide.

- Alkylation: After the addition is complete, add 1,5-dibromopentane dropwise via the dropping funnel. The reaction is exothermic and should be controlled with cooling. After the addition, heat the mixture to reflux for 2-3 hours to ensure the completion of the cyclization.
 - Causality: The generated carbanion acts as a nucleophile, attacking one of the electrophilic carbons of 1,5-dibromopentane in an S_N2 reaction. An intramolecular S_N2 reaction then follows, forming the cyclohexane ring. Refluxing provides the necessary activation energy for the reaction to go to completion.
- Workup: Cool the reaction mixture, and carefully quench by adding water or aqueous ammonium chloride. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to yield the crude nitrile. Purification can be achieved by vacuum distillation or chromatography.

Step 2: Hydrolysis of 1-Phenyl-1-cyclohexanecarbonitrile to **1-Phenylcyclohexanecarboxylic acid**

- Setup: Combine the 1-Phenyl-1-cyclohexanecarbonitrile from Step 1 with a solution of potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol.[5]
 - Causality: Basic hydrolysis of a sterically hindered tertiary nitrile requires harsh conditions (strong base and high temperature) to drive the reaction. Diethylene glycol is used as a solvent due to its high boiling point (~245 °C).
- Hydrolysis: Heat the mixture to reflux (typically >180 °C) for several hours until the evolution of ammonia gas ceases.
- Workup: Cool the mixture and dilute it with water. Wash with an organic solvent (e.g., diethyl ether) to remove any unreacted nitrile or non-acidic impurities.
- Isolation: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is ~1-2, which will precipitate the carboxylic acid.
- Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.



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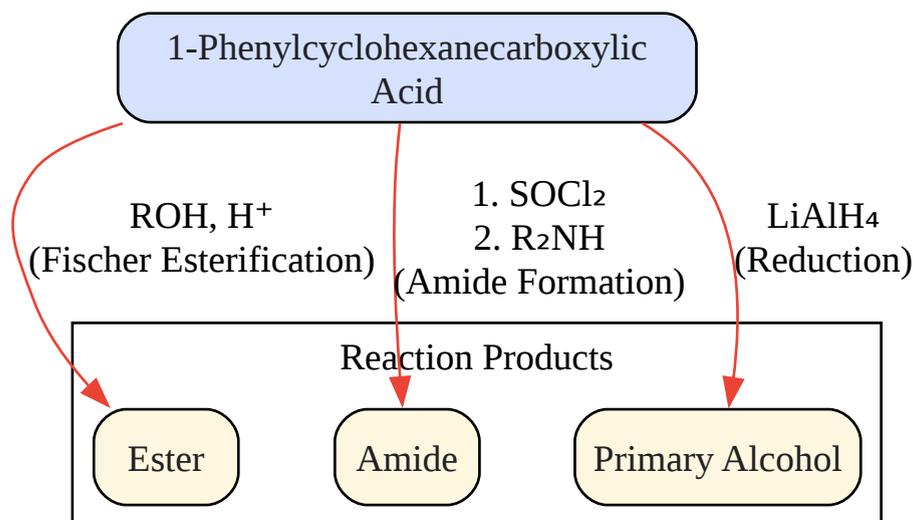
*Workflow for the synthesis of **1-Phenylcyclohexanecarboxylic acid**.*

Chemical Reactivity

The reactivity is dominated by the carboxylic acid group, which can undergo several classic transformations.[6] The phenyl and cyclohexyl groups are generally unreactive under standard conditions.

- **Esterification:** Reacting **1-Phenylcyclohexanecarboxylic acid** with an alcohol under acidic conditions (e.g., catalytic H_2SO_4) leads to the corresponding ester. This is a reversible equilibrium reaction known as the Fischer-Speier esterification.[7][8] To drive the reaction towards the product, the alcohol is often used as the solvent (large excess) or water is removed as it is formed.[9]
- **Amide Formation:** Direct reaction with an amine is generally unfavorable. The carboxylic acid must first be "activated". A common method is to convert it to the more reactive acyl chloride using thionyl chloride (SOCl_2).[10] The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate direct amide bond formation.[10][11]
- **Reduction:** The carboxylic acid group is resistant to catalytic hydrogenation, which would typically reduce only alkenes or alkynes.[12] Strong reducing agents like lithium aluminum

hydride (LiAlH_4) are required to reduce the carboxylic acid to the corresponding primary alcohol, (1-phenylcyclohexyl)methanol.



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Core reactivity of 1-Phenylcyclohexanecarboxylic acid.

Chapter 3: Applications in Research and Drug Development

While **1-Phenylcyclohexanecarboxylic acid** itself is primarily a building block, its rigid scaffold is of significant interest in medicinal chemistry. Carboxylic acids are vital functional groups in pharmaceuticals, with roughly 25% of all commercial drugs containing a CO_2H group.^[13]

Scaffold for Bioactive Molecules

The structural motif of a phenyl group on a cyclohexane ring provides a defined orientation in space, which is a desirable feature for designing ligands that fit into specific protein binding pockets. This scaffold can be used to explore structure-activity relationships (SAR) by modifying the substitution on the phenyl ring or the cyclohexane ring.

A compelling example is the discovery of potent and selective agonists for the human melanocortin-4 receptor (hMC4R), a target for treating obesity. A closely related analog, 1-amino-4-phenylcyclohexane-1-carboxylic acid, when incorporated into a linear pentapeptide, resulted in potent hMC4R agonists with high selectivity over other melanocortin receptor

subtypes.^[14] This highlights the value of the constrained phenylcyclohexane core in conferring receptor-specific interactions. Furthermore, derivatives of related cyclohexene carboxylic acids have been investigated for their potential as antitumor and anti-inflammatory agents.^{[15][16]}

Synthetic Intermediate

As a versatile chemical intermediate, **1-Phenylcyclohexanecarboxylic acid** is used in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.^[1] Its ability to be converted into esters, amides, alcohols, and other derivatives allows for its incorporation into a wide range of target structures.

Chapter 4: Analytical Methodologies

High-performance liquid chromatography (HPLC) is a suitable method for determining the purity of **1-Phenylcyclohexanecarboxylic acid** and for its analysis in various matrices.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol is based on a standard method for analyzing non-polar carboxylic acids.^[17]

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Causality: The non-polar nature of the 1-phenylcyclohexane backbone makes it well-suited for retention on a non-polar C18 stationary phase.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). A typical starting condition could be 60:40 MeCN:Water.
 - Causality: The acid in the mobile phase is crucial to suppress the ionization of the carboxylic acid group (keeping it in the -COOH form). This ensures good peak shape and consistent retention times. Formic acid is preferred for mass spectrometry (MS) compatibility.^[17]
- Flow Rate: 1.0 mL/min.

- Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.
- Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent like methanol to a concentration of ~1 mg/mL.
- Analysis: Inject 10-20 μ L of the sample and record the chromatogram. The purity can be assessed by the relative area of the main peak.

Chapter 5: Safety and Handling

Proper handling of **1-Phenylcyclohexanecarboxylic acid** is essential to ensure laboratory safety.

- Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
- Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

1-Phenylcyclohexanecarboxylic acid is a multifaceted compound whose value extends from its well-defined physicochemical properties to its utility as a synthetic intermediate and a core scaffold in drug discovery. Its straightforward synthesis and the predictable reactivity of its carboxylic acid group make it an accessible and versatile tool for chemists. The demonstrated success of its derivatives in creating selective biological probes underscores its potential for future applications in the development of novel therapeutics.

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